N4-Acetylcytosine is a modified nucleoside, specifically a derivative of the nucleic acid base cytosine. [] It is characterized by the presence of an acetyl group attached to the N4 nitrogen atom of the cytosine ring. [] While not naturally occurring in DNA, N4-acetylcytosine is found as a post-transcriptional modification in RNA, particularly in ribosomal RNA (rRNA) of both bacteria and archaea. [, ] This modification is believed to play a role in rRNA structure, stability, and function, potentially influencing ribosome biogenesis and translation. [, ] Additionally, N4-acetylcytosine serves as a versatile synthetic intermediate in nucleoside chemistry, enabling the development of various biologically active compounds, including potential antiviral and anticancer agents. [, , , , , , , , , , , ]
N4-Acetylcytosine is synthesized from cytosine, which is one of the four primary nucleobases in DNA and RNA. It can be found in both prokaryotic and eukaryotic organisms, often associated with ribosomal RNA (rRNA) and transfer RNA (tRNA). The compound is categorized under modified nucleosides due to its structural alterations that influence RNA stability and function.
The synthesis of N4-acetylcytosine can be achieved through various methods, including chemical acetylation and enzymatic pathways.
The molecular structure of N4-acetylcytosine features a pyrimidine ring with an acetyl group attached to the nitrogen at position four.
N4-acetylcytosine participates in various chemical reactions, primarily involving its role in RNA modifications:
The mechanism of action of N4-acetylcytosine primarily revolves around its incorporation into RNA:
N4-acetylcytosine exhibits several notable physical and chemical properties:
N4-acetylcytosine has diverse applications across several scientific fields:
N4-Acetylcytidine (ac4C) was first identified in 1966 as a post-transcriptional modification in Saccharomyces cerevisiae transfer RNA (tRNA), marking a pivotal advancement in RNA biochemistry [6] [9]. By 1978, its presence was confirmed in ribosomal RNA (rRNA), establishing its occurrence in multiple RNA classes across prokaryotes and eukaryotes [3] [6]. This modification involves the enzymatic addition of an acetyl group to the nitrogen at the fourth position of cytidine, fundamentally altering the base’s chemical properties and functional roles [1] [9].
Evolutionarily, ac4C exhibits remarkable conservation spanning archaea, bacteria, yeast, plants, and mammals. Studies in Arabidopsis thaliana, Mus musculus, and Homo sapiens confirm its critical preservation in ribosomal RNA, transfer RNA, and messenger RNA, underscoring its indispensable role in fundamental cellular processes [1] [6] [8]. For example, ac4C sites in 18S rRNA (helix 34 and 45) are universally conserved from yeast to humans, directly influencing ribosomal accuracy and translational fidelity [2] [9]. The persistence of the ac4C writer enzyme, N-Acetyltransferase 10 (NAT10), across these organisms further highlights the modification’s deep evolutionary significance [4] [6].
Table 1: Evolutionary Conservation of ac4C Across Domains of Life
Organism Group | RNA Targets | Conserved Genomic Sites/Function |
---|---|---|
Archaea/Bacteria | tRNA | Wobble base of tRNAMet; Thermal stability |
Yeast | tRNA, rRNA | Helix 34 (18S rRNA); Translation accuracy |
Plants | mRNA, DNA | Euchromatin marks; Transcriptional regulation |
Mammals | tRNA, rRNA, mRNA | CDS regions; mRNA stability and translation |
Chemically, ac4C arises from the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to cytidine’s N4 position, catalyzed by NAT10. This reaction requires energy (ATP) and, for tRNA modification, the adaptor protein THUMP Domain Containing 1 (THUMPD1) [4] [6]. The acetyl group introduces steric bulk and enhances hydrophilicity, destabilizing Watson-Crick base pairing while strengthening Hoogsteen interactions. This structural shift increases RNA flexibility and influences its interactions with ribosomal subunits, decay complexes, and RNA-binding proteins [1] [3] [9].
Functionally, ac4C’s location dictates its epitranscriptomic impact:
Detection methodologies have evolved significantly. Early techniques like high-performance liquid chromatography (HPLC) provided quantitative data but lacked resolution [4] [6]. Contemporary approaches like acetylated RNA immunoprecipitation sequencing (acRIP-seq) and chemical-assisted ac4C sequencing (ac4C-seq) enable nucleotide-resolution mapping. Machine learning tools (e.g., XG-ac4C) further predict modification sites genome-wide [4] [6].
Table 2: Detection Methods for ac4C Modification
Method | Principle | Resolution | Key Applications |
---|---|---|---|
HPLC/LC-MS/MS | Mass separation of nucleosides | Low | Quantification in bulk RNA |
acRIP-seq | Antibody-based enrichment | Moderate | Genome-wide ac4C profiling |
ac4C-seq | Borohydride reduction + sequencing | Nucleotide | Site-specific validation |
PACES/XG-ac4C (in silico) | Machine learning algorithms | Predictive | High-throughput screening |
ac4C’s regulation of RNA stability and translation underpins critical cellular homeostasis mechanisms. In messenger RNA, it extends transcript half-life and boosts translational output, directly influencing the expression of proteins involved in metabolism, stress responses, and cell cycle progression [1] [3] [9]. For instance, during heat shock or nutrient deprivation, ac4C modification patterns dynamically shift to favor the translation of stress-response proteins [2] [3]. Depletion of NAT10 or ac4C disrupts fatty acid metabolism by destabilizing transcripts of key enzymes (e.g., ELOVL6, ACSL1), leading to reduced lipid accumulation and impaired cancer cell proliferation [4] [6].
Dysregulation of ac4C is mechanistically linked to human pathologies:
Table 3: Disease Associations of ac4C Dysregulation
Disease Category | Key Molecular Findings | Functional Consequences |
---|---|---|
Cancer | NAT10 overexpression; Hyperacetylation of metabolic genes (ELOVL6, ACSL4) | Enhanced mRNA stability; Increased lipogenesis; Tumor proliferation |
Autoimmunity (SLE) | NAT10 underexpression; Hypoacetylation in CD4+ T cells | Destabilization of anti-inflammatory transcripts; NF-κB hyperactivation |
Oocyte Maturation | NAT10/ac4C decline; Misregulation of chromatin modifiers | Meiotic arrest; Reduced polar body extrusion |
The discovery of potential ac4C "reader" proteins, like Transducin Beta-Like Protein 3 (TBL3), suggests additional regulatory complexity. TBL3 binds ac4C-modified transcripts and may mediate downstream effects on cytoskeletal anchoring and chromatin silencing [9]. Collectively, these insights position ac4C as both a biomarker for disease and a compelling therapeutic target.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7